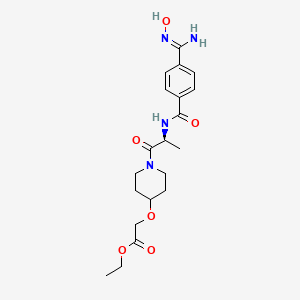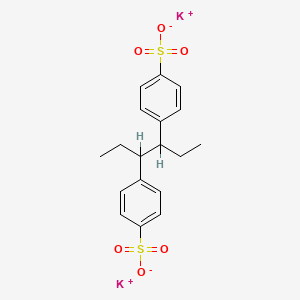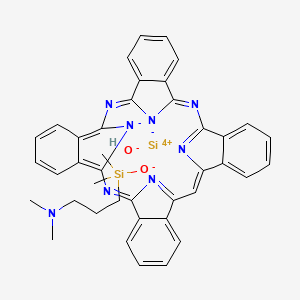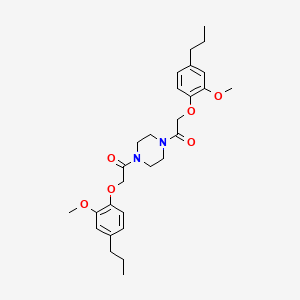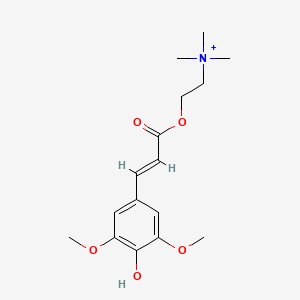
劳达诺辛
描述
Laudanosine is a recognized metabolite of atracurium and cisatracurium . It is a benzyltetrahydroisoquinoline alkaloid . It occurs naturally in small amounts (0.1%) in opium .
Synthesis Analysis
The synthesis of laudanosine involves a key asymmetric intramolecular hydroamination reaction . The key intermediate was obtained from 2-bromo-4,5-dimethoxy benzaldehyde and 4-ethenyl-1,2-dimethoxy benzene using a sequence of reactions .
Molecular Structure Analysis
The molecular formula of Laudanosine is C21H27NO4 . Its average mass is 357.443 Da and its monoisotopic mass is 357.194000 Da .
Chemical Reactions Analysis
The reaction for the synthesis of Laudanosine was first described by Pictet and Spengler in the year 1911 . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .
Physical And Chemical Properties Analysis
Laudanosine has a melting point of 89 °C . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 468.1±45.0 °C at 760 mmHg . The molar refractivity of Laudanosine is 102.6±0.3 cm3 .
科学研究应用
神经肌肉阻断剂的代谢物
劳达诺辛被称为神经肌肉阻断剂阿曲库铵和顺阿曲库铵的代谢物。据观察,它可以穿过血脑屏障,并可能引起兴奋和癫痫活动。由于劳达诺辛与γ-氨基丁酸、阿片类和烟碱乙酰胆碱受体的公认相互作用,人们对它的兴趣日益增加。它在动物模型中产生镇痛作用,高血浆浓度会导致低血压和心动过缓 (Fodale 和 Santamaria,2002)。
阿曲库铵的降解产物
劳达诺辛是阿曲库铵在缓冲液和血浆中降解的主要终产物。它在血浆中的产生比在缓冲液中更快。阿曲库铵的降解受血浆成分和酯酶抑制剂的影响 (Stiller、Cook 和 Chakravorti,1985)。
对肾衰竭患者的影响
肾衰竭患者在施用阿曲库铵后表现出较高的血浆劳达诺辛浓度。这一方面很重要,因为劳达诺辛是各种动物物种的中枢神经系统兴奋剂,这使得它对人类,特别是肾衰竭患者的作用成为一个重要的研究领域 (Fahey 等人,1985)。
癫痫模型中的脑电图效应
在诱发性癫痫的动物模型中,与对照组相比,劳达诺辛在癫痫发作活动方面没有显示出显着差异。这表明常规使用阿曲库铵不太可能引发癫痫发作,即使存在癫痫灶 (Tateishi 等人,1989)。
与神经元烟碱受体的相互作用
劳达诺辛与人类神经元烟碱受体相互作用,这可能解释了在施用阿曲库铵期间观察到的一些不良反应。这些相互作用包括抑制和激活各种受体亚型,突出了劳达诺辛药理学特征的复杂性 (Chiodini 等人,2001)。
新生大鼠的呼吸和兴奋活动
在新生大鼠中,劳达诺辛不影响呼吸频率,但在高浓度下诱导非呼吸性兴奋活动。这突出了它对中枢神经系统的影响,除了呼吸活动 (Sakuraba 等人,2010)。
动物研究中的心血管和神经系统效应
劳达诺辛在特定剂量下会导致小鼠和大鼠发生抽搐和肢体伸展,在狗中,它在较高血浆浓度下诱导低血压、心动过缓和癫痫脑电图尖峰。这些研究表明在不同浓度下有广泛的影响,在某些情况下可能会导致神经或心血管障碍 (Chapple 等人,1987)。
心血管活动机制
劳达诺辛作为 α1-肾上腺素受体阻滞剂表现出选择性活性,并且与结构相关的化合物相比,对各种环核苷酸磷酸二酯酶有不同的影响。这种特异性提供了对劳达诺辛和相关苄基异喹啉类药物药理学行为的见解 (Chuliá 等人,1994)。
潜在的神经保护作用
有一个假设认为,劳达诺辛在施用阿曲库铵后在脑脊液中发现的临床浓度下可能具有神经保护作用。这一假设得到了它在阿片受体上的相互作用的支持,已知阿片受体对缺氧和缺血具有神经保护作用 (Fodale 和 Santamaria,2003)。
安全和危害
未来方向
作用机制
Target of Action
Laudanosine, a benzyltetrahydroisoquinoline alkaloid, has been shown to interact with several types of receptors in the body. Its primary targets include GABA receptors , glycine receptors , opioid receptors , and nicotinic acetylcholine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and modulation of pain signals.
Mode of Action
Laudanosine’s interaction with its targets can lead to both activating and inhibiting effects, depending on its concentration . For instance, in the presence of laudanosine, nicotinic acetylcholine receptors can be activated at low concentrations and inhibited at high concentrations . This dual mode of action can lead to various changes in the body, such as altered neurotransmission and potentially induced seizures .
Biochemical Pathways
It is known that laudanosine is a metabolite of atracurium and cisatracurium, two neuromuscular blocking agents . It’s also known that laudanosine can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations .
Pharmacokinetics
The pharmacokinetics of laudanosine have been studied in various patient populations. For instance, in elderly patients, the elimination half-life of laudanosine was found to be significantly longer, and its clearance significantly slower, compared to younger patients . This suggests that laudanosine’s metabolism and excretion may depend to some extent on liver or kidney function, which can be less efficient in the elderly .
Result of Action
The molecular and cellular effects of laudanosine’s action are primarily related to its interactions with its target receptors. For example, its interaction with GABA and glycine receptors can modulate neurotransmission, while its interaction with opioid receptors can affect pain signaling . At high concentrations, laudanosine can decrease the seizure threshold, potentially leading to seizures .
Action Environment
The action, efficacy, and stability of laudanosine can be influenced by various environmental factors. For instance, its effects can be modulated by the presence of other drugs, such as neuromuscular blocking agents from which it is a metabolite . Additionally, factors such as the patient’s age and liver or kidney function can influence the pharmacokinetics of laudanosine, affecting its bioavailability and potential effects .
属性
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878577 | |
| Record name | Laudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Laudanosine | |
CAS RN |
2688-77-9 | |
| Record name | (+)-Laudanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laudanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laudanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Laudanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUDANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA7R5WVN48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)


